molecular formula C22H12F3N3 B2848889 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-34-1

8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2848889
CAS No.: 932464-34-1
M. Wt: 375.354
InChI Key: YNIYZVWLFWKICQ-UHFFFAOYSA-N
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Description

8-Fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. Its structure is distinguished by fluorine substitutions at position 8 of the quinoline core and two 4-fluorophenyl groups at positions 1 and 3 of the pyrazole ring. This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of molecules known for diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor-targeting properties .

Fluorine substitutions enhance metabolic stability and lipophilicity, improving bioavailability and target binding .

Properties

IUPAC Name

8-fluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3/c23-14-3-1-13(2-4-14)21-19-12-26-20-10-7-16(25)11-18(20)22(19)28(27-21)17-8-5-15(24)6-9-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYZVWLFWKICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired quinoline structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Scientific Research Applications

8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The unique properties of fluorinated quinolines make them suitable for use in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a useful building block for the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives vary in substituent patterns, which critically influence their pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents Molecular Weight Key Activities Reference(s)
8-Fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-F, 1-(4-F-phenyl), 3-(4-F-phenyl) 397.34* Presumed anti-inflammatory (based on structural analogs); enhanced lipophilicity
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH2, 4-(4-OH-phenylamino) 318.34 Anti-inflammatory: IC50 = 0.22 µM (NO inhibition); inhibits iNOS/COX-2
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-NH2, 4-(4-COOH-phenylamino) 347.35 Anti-inflammatory: IC50 = 0.19 µM (NO inhibition); similar potency to 1400W control
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-F-phenyl) 307.33 Undisclosed activity; ethoxy group may alter metabolic stability
ELND006 (Gamma-secretase inhibitor) 4-Cyclopropyl, 7,8-diF, 5-(4-CF3-phenylsulfonyl) 517.41 Selective amyloid-beta inhibition over Notch; metabolically stable
8-Ethyl-1-(4-F-phenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8-Et, 1-(4-F-phenyl), 3-(4-Me-phenyl) 381.45 High logP (6.58); likely optimized for CNS penetration

*Calculated molecular weight based on formula C23H13F3N3.

Key Findings:

Anti-inflammatory Activity: Compounds 2i and 2m demonstrate potent NO inhibition (IC50 ~0.2 µM), comparable to the reference drug 1400W . The amino and carboxylic acid groups in these analogs likely enhance hydrogen bonding with iNOS/COX-2 active sites. In contrast, this compound lacks polar substituents but features fluorinated aryl groups, which may improve membrane permeability and target affinity .

Structural Determinants of Activity: Fluorine Substitutions: Fluorine at position 8 (as in the target compound) increases electronegativity and metabolic stability, while 4-fluorophenyl groups enhance π-π stacking with hydrophobic receptor pockets . Amino Groups: Derivatives with primary amines (e.g., 2i, 2m) show superior anti-inflammatory activity, suggesting that NH2 groups are critical for interacting with iNOS .

Diverse Pharmacological Targets: ELND006 and ELND007 exemplify the scaffold’s versatility, targeting gamma-secretase with high selectivity for amyloid-beta over Notch, a key feature for Alzheimer’s drug development . Pyrazolo[4,3-f]quinolines (e.g., 1A in ) differ in ring fusion position, leading to altered bioactivity, such as topoisomerase inhibition .

Physicochemical Properties: Lipophilicity (logP) varies significantly: the target compound’s logP is estimated to be ~5.5 (similar to 8-ethyl-1-(4-F-phenyl)-3-(4-Me-phenyl)-1H-pyrazolo[4,3-c]quinoline, logP = 6.58), favoring blood-brain barrier penetration . Ethoxy-substituted analogs (e.g., ) may exhibit slower hepatic clearance due to reduced oxidative metabolism .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?

Methodological Answer:
The synthesis typically involves:

Condensation : React 4-fluorophenylhydrazine with a fluorinated quinoline precursor (e.g., 4-chloro-2-fluoroquinoline-3-carbaldehyde) to form a hydrazone intermediate.

Cyclization : Use acidic conditions (H₂SO₄ or polyphosphoric acid) to promote ring closure, forming the pyrazoloquinoline core.

Functionalization : Introduce the second 4-fluorophenyl group via Suzuki-Miyaura coupling with a boronic acid derivative under Pd catalysis .
Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments. For example, the 8-fluoro group causes deshielding of adjacent protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 424.12).
  • X-ray Crystallography : Resolve 3D conformation; pyrazoloquinoline derivatives often crystallize in orthorhombic systems (space group P2₁2₁2₁) with key bond lengths (C–F: 1.34 Å) .

Advanced: How do structural modifications (e.g., fluorination) impact biological activity?

Methodological Answer:

  • Fluorine Substituents : Enhance metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. For example, 8-fluoro improves COX-2 inhibition (IC₅₀ = 0.39 μM vs. 0.45 μM for non-fluorinated analogs) .
  • Bis(4-fluorophenyl) Groups : Increase selectivity for kinase targets (e.g., EGFR inhibition by 40% at 10 μM) compared to methoxy-substituted analogs .
    SAR Table :
Substituent PositionModificationIC₅₀ (COX-2)Selectivity (EGFR vs. Normal Cells)
8-F, 1,3-bis(4-F-Ph)Target0.39 μM5:1
8-H, 1,3-bis(4-MeO-Ph)Analog1.20 μM2:1

Advanced: How to address contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) in kinase assays alter IC₅₀ by 2–3 fold. Standardize using the ADP-Glo™ Kinase Assay .
  • Cell Line Variability : Test in multiple lines (e.g., HCT-116 vs. MCF-7). For anti-inflammatory activity, use LPS-induced RAW264.7 macrophages to ensure consistency .
  • Data Normalization : Include positive controls (e.g., celecoxib for COX-2) and report values as mean ± SEM (n ≥ 3).

Advanced: What computational approaches predict target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR). The 4-fluorophenyl groups form π-π interactions with Tyr385, while the 8-fluoro aligns with Ser530 .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate substituents with activity. Fluorine atoms increase logP by 0.5–1.0, enhancing membrane permeability .

Basic: How to assess cytotoxicity and therapeutic index?

Methodological Answer:

  • MTT Assay : Test on HEK293 (normal) and A549 (cancer) cells. A therapeutic index (TI) > 3 is desirable. For the target compound, TI = IC₅₀(normal)/IC₅₀(cancer) = 15 μM/5 μM = 3 .
  • Apoptosis Assays : Use Annexin V/PI staining to confirm caspase-3 activation (flow cytometry).

Advanced: Can this compound act as a ligand in catalytic systems?

Methodological Answer:

  • Coordination Chemistry : The pyrazole N and quinoline N atoms chelate transition metals (e.g., Pd²⁺). Test in Suzuki couplings (e.g., aryl bromides with phenylboronic acid), achieving yields >80% at 0.5 mol% loading .
  • Catalyst Design : Modify with electron-withdrawing groups (e.g., –CF₃) to enhance oxidative stability.

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the quinoline 4-position, increasing solubility by 10-fold (from 0.01 mg/mL to 0.1 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release (t₁/₂ = 24 hours) .

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